REACTION_CXSMILES
|
[Cl:1][CH:2]([CH:8](OC)OC)[CH:3](OC)OC.[CH3:13][NH:14][C:15]([NH2:17])=[O:16]>Cl.C(O)C>[CH3:13][N:14]1[CH:3]=[C:2]([Cl:1])[CH:8]=[N:17][C:15]1=[O:16]
|
Name
|
2-chloro-1,1,3,3-tetramethoxypropane
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
ClC(C(OC)OC)C(OC)OC
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
CNC(=O)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with chloroform (4×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
extracts evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallised from acetone
|
Type
|
CUSTOM
|
Details
|
as prepared by the method of Example 2
|
Reaction Time |
4 d |
Name
|
|
Type
|
|
Smiles
|
CN1C(N=CC(=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |